Lactivicin

Description

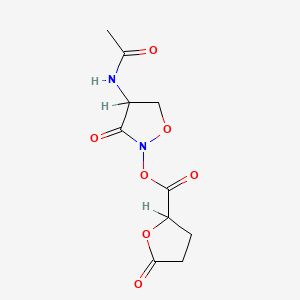

IUPAC Name: 2-[4-(Acetylamino)-3-oxo-2-isoxazolidinyl]tetrahydro-5-oxo-2-furancarboxylic acid Synonyms: Antibiotic TAN 588, L-8 , [107167-31-7] .

This compound features a tetrahydrofuran ring fused with a carboxylic acid group (tetrahydro-5-oxo-2-furancarboxylic acid backbone) and a substituted isoxazolidinyl moiety (4-acetylamino-3-oxo group) . It is a natural product isolated from Streptomyces amphibiosporus ATCC53964 and exhibits antibiotic activity, likely targeting bacterial cell wall synthesis .

Propriétés

Numéro CAS |

107167-31-7 |

|---|---|

Formule moléculaire |

C10H12N2O7 |

Poids moléculaire |

272.21 g/mol |

Nom IUPAC |

2-(4-acetamido-3-oxo-1,2-oxazolidin-2-yl)-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17) |

Clé InChI |

ZUEKKUYIXILDAF-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lactivicin; |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Tetrahydrofuran-5-Oxo-2-Carboxylic Acid Moiety

The tetrahydrofuran ring is typically derived from furan precursors through partial hydrogenation and oxidation. A representative route involves:

- Partial Hydrogenation : Furan-2-carboxylic acid is hydrogenated using a palladium-on-carbon catalyst under moderate hydrogen pressure (1–3 atm) to yield tetrahydrofuran-2-carboxylic acid.

- Oxidation at C5 : The introduction of a ketone at C5 is achieved via selective oxidation. Using Jones reagent (chromium trioxide in sulfuric acid), the C5 position is oxidized to yield tetrahydrofuran-5-oxo-2-carboxylic acid.

Key Considerations :

Formation of the 4-Amino-3-Oxo-2-Isoxazolidinyl Substituent

The isoxazolidinone ring is constructed via cyclization of β-hydroxyamine derivatives or through [3+2] cycloadditions. A robust method involves:

- Hydroxylamine Condensation : Reacting ethyl acrylate with hydroxylamine hydrochloride in aqueous ethanol forms β-hydroxylamine ethyl ester.

- Cyclization : Treatment with boron trifluoride etherate induces cyclization to yield 3-oxo-2-isoxazolidinyl ethyl ester.

- Amination at C4 : The ester is hydrolyzed to the carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to introduce the 4-amino group.

Reaction Conditions :

Acetylation of the 4-Amino Group

The 4-amino-isoxazolidinone intermediate is acetylated using acetic anhydride in the presence of a base:

- Base Selection : Triethylamine or pyridine neutralizes the generated acetic acid, driving the reaction to completion.

- Solvent System : Acetonitrile or dichloromethane provides optimal solubility without competing nucleophilic interference.

Yield Optimization :

Coupling of the Tetrahydrofuran and Isoxazolidinone Moieties

The final step involves forming an amide bond between the tetrahydrofuran-5-oxo-2-carboxylic acid and the 4-acetylamino-3-oxo-2-isoxazolidinyl amine:

- Activation of the Carboxylic Acid : The acid is converted to a mixed anhydride using isobutyl chloroformate or activated via 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).

- Amide Bond Formation : The activated acid reacts with the amine under inert conditions, typically in tetrahydrofuran or dimethylformamide (DMF), at 0–25°C.

Critical Parameters :

- DMF enhances solubility but requires rigorous drying to prevent hydrolysis of the activated intermediate.

- Reaction monitoring via thin-layer chromatography (TLC) ensures minimal by-product formation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

- Lewis Acids : Boron trifluoride etherate improves cyclization efficiency by stabilizing transition states.

- Coupling Agents : HOBt-DCC combinations reduce epimerization compared to carbodiimide-alone systems.

Analytical Characterization

Post-synthetic validation employs:

- Nuclear Magnetic Resonance (NMR) : $$^{1}\text{H}$$-NMR confirms the presence of the acetyl methyl group (δ 2.1–2.3 ppm) and the isoxazolidinone ring protons (δ 4.0–5.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 296.1004 for C$${12}$$H$${14}$$N$$2$$O$$6$$).

Comparative Analysis of Synthetic Routes

Challenges and Limitations

Analyse Des Réactions Chimiques

Types de réactions : La lactivicine subit diverses réactions chimiques, notamment :

Oxydation : La lactivicine peut être oxydée pour former différents dérivés avec une activité biologique modifiée.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques . Les conditions réactionnelles impliquent généralement des températures contrôlées, des niveaux de pH et des temps de réaction pour réaliser les transformations souhaitées .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de lactivicine avec une activité antibactérienne accrue et une sensibilité réduite aux enzymes bêta-lactamases .

4. Applications de recherche scientifique

La lactivicine a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La lactivicine exerce ses effets en ciblant les protéines de liaison à la pénicilline, qui sont essentielles à la synthèse de la paroi cellulaire bactérienne . Elle réagit de manière covalente avec ces protéines pour former un complexe acyl-enzyme stable, inhibant leur activité transpeptidase et conduisant à la mort des cellules bactériennes . Les motifs uniques de cycloserine et de gamma-lactame dans la lactivicine contribuent à sa capacité à former ce complexe stable et à inhiber la croissance bactérienne .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 2-furancarboxylic acid can exhibit potent antimicrobial activity, making them suitable candidates for antibiotic development.

- Case Study: TAN-588

A notable derivative, TAN-588, has shown effectiveness against a range of bacterial strains. It was isolated from soil microorganisms and demonstrated significant antimicrobial activity, suggesting its potential as a new class of antibiotics . The synthesis of various derivatives has led to the identification of compounds with enhanced efficacy against resistant bacterial strains.

Synthesis of Novel Compounds

2-Furancarboxylic acid serves as a versatile building block in organic synthesis, facilitating the creation of various chemical entities with desirable properties.

-

Applications in Coordination Chemistry

The compound is utilized in synthesizing high-nuclearity heterometallic complexes, such as manganese-gadolinium based single-molecule magnets. These materials have applications in quantum computing and data storage technologies . -

Biocompatible Nanomaterials

It is also involved in the synthesis of biocompatible multifunctional dextran furoate nanospheres, which can be used for drug delivery systems due to their favorable biocompatibility and functionalization capabilities .

Therapeutic Applications

The therapeutic potential of 2-furancarboxylic acid derivatives extends beyond antimicrobial activity. Their structural characteristics allow for modifications that can enhance their pharmacological profiles.

- Dermatological Treatments

Analogues of 5-(tetradecyloxy)-2-furancarboxylic acid have been investigated for treating dermatological disorders. These compounds exhibit anti-inflammatory properties, making them useful in topical formulations for skin conditions .

Environmental Applications

Research has also highlighted the role of furan derivatives in environmental science, particularly concerning their effects on microbial populations.

- Inhibition of Bacterial Swarming

Studies have shown that trace amounts of furan-2-carboxylic acids can inhibit bacterial swarming and extracellular polysaccharide production in certain environmental bacteria, suggesting their potential use as biocontrol agents .

Summary Table of Applications

Mécanisme D'action

Lactivicin exerts its effects by targeting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . It reacts covalently with these proteins to form a stable acyl-enzyme complex, inhibiting their transpeptidase activity and leading to bacterial cell death . The unique cycloserine and gamma-lactam motifs in this compound contribute to its ability to form this stable complex and inhibit bacterial growth .

Comparaison Avec Des Composés Similaires

Tetrahydro-5-oxo-2-furancarboxylic Acid Derivatives

Key Observations :

- The target compound’s antibiotic activity arises from the 4-(acetylamino)-3-oxo-isoxazolidinyl group, absent in simpler tetrahydrofuran derivatives .

Acetylamino-Oxo Heterocycles

Key Observations :

- The isoxazolidinyl group distinguishes the target compound from other acetylamino-oxo derivatives, which lack fused heterocyclic systems .

- Functional differences (e.g., antibiotic vs. anticoagulant) correlate with structural divergence .

Comparison with Functionally Similar Antibiotics

Beta-Lactam Antibiotics

| Compound Class | Core Structure | Mechanism of Action | Key Structural Difference |

|---|---|---|---|

| Target Compound | Isoxazolidinyl-tetrahydrofuran | Likely cell wall synthesis inhibition | Non-beta-lactam; fused isoxazolidinyl |

| Penicillins | Beta-lactam ring | Inhibit peptidoglycan cross-linking | Beta-lactam ring instead of isoxazolidinyl |

| Cephalosporins | Beta-lactam + dihydrothiazine | Broader spectrum | Dihydrothiazine ring |

Key Observations :

Lactivicin Derivatives

Key Observations :

Solubility and Stability

Activité Biologique

2-Furancarboxylic acid, specifically the compound 2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo- , is of significant interest in medicinal chemistry due to its diverse biological activities. This compound, derived from furanic structures, has been studied for its potential antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that combines the furan ring with an isoxazolidine moiety, which is known to influence its biological properties. The presence of the acetylamino group enhances its solubility and reactivity, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of 2-furancarboxylic acid exhibit notable antimicrobial properties. A study on lanthanide metal complexes with furan-2-carboxylic acid demonstrated enhanced antibacterial activity against Pseudomonas and Bacillus species when compared to the free acid. The results are summarized in Table 1:

| Compound | Pseudomonas (mm) | Bacillus (mm) |

|---|---|---|

| Furan-2-carboxylic acid (FCA) | 5.1 | 5.2 |

| La-FCA | 9.7 | 9.8 |

| Sm-FCA | 9.8 | 9.7 |

| Gd-FCA | 9.3 | 9.6 |

| Dy-FCA | 9.2 | 9.4 |

The study concluded that the coordination of metal ions with FCA significantly enhances its antimicrobial properties due to the chelation effect, which improves the stability and bioavailability of the compound .

Antifungal Activity

The antifungal activity of 2-furancarboxylic acid and its metal complexes was evaluated against various fungi, including Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus. The results are presented in Table 2:

| Compound | A. flavus (0.1%) | A. niger (0.1%) | A. fumigatus (0.1%) |

|---|---|---|---|

| FCA | 11.5 mm | 20 mm | 15.8 mm |

| La-FCA | 33.8 mm | 40 mm | 36.6 mm |

| Sm-FCA | 33.7 mm | 45 mm | 36.6 mm |

| Gd-FCA | 27.3 mm | 40 mm | 31.1 mm |

| Dy-FCA | 38.1 mm | 50 mm | 42.1 mm |

These findings suggest that metal coordination not only enhances antibacterial activity but also significantly boosts antifungal efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of furan-2-carboxylic acid have shown potential anti-inflammatory effects. A study assessed the anti-inflammatory activity by measuring paw edema in animal models treated with various derivatives compared to standard drugs like indomethacin:

| Compound | Increase in Paw Volume (mL ± SE) | % Inhibition at Dose (20 mg/kg) |

|---|---|---|

| RD-1 | 0.43 ± 0.014 | 55.50 |

| RD-2 | 0.45 ± 0.006 | 53.72 |

| RD-3 | 0.40 ± 0.009 | 58.72 |

| Indomethacin (std.) | 0.36 ± 0.014 | 62.25 |

These results indicate that certain derivatives possess significant anti-inflammatory properties, making them candidates for further pharmacological development .

Case Studies

Several case studies have explored the applications of furan derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving furan derivatives showed promising results against antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative therapeutic agents .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of furan derivatives in models of oxidative stress, revealing that certain compounds could mitigate cell death induced by hydrogen peroxide, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing derivatives of this compound, particularly those involving isoxazolidinyl and tetrahydrofuran moieties?

The synthesis of such derivatives typically involves multi-step reactions, including cyclization and condensation. For example, a reflux method with anhydrous sodium acetate in acetic acid has been employed to form structurally similar heterocyclic compounds, followed by recrystallization for purification . Additionally, stereochemical control can be achieved via enzyme-mediated resolution of diastereomers, as demonstrated in the synthesis of enantiomerically pure tetrahydro-5-oxofurancarboxylic acid derivatives . Key steps include:

- Cyclization : Formation of the isoxazolidinyl ring under acidic conditions.

- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures to remove unreacted intermediates.

Q. How is the structural integrity and purity of this compound validated in accordance with pharmacopeial standards?

Pharmacopeial guidelines (e.g., USP) recommend rigorous analytical protocols:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity.

- Spectroscopy : FTIR for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo groups).

- Titration : Karl Fischer (KF) for water content analysis, critical for hygroscopic derivatives .

Data tables for validation parameters (e.g., retention time, peak area consistency) should be included in supplementary materials.

Advanced Research Questions

Q. What methodologies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

The trans-isomer of structurally related tetrahydro-5-oxofurancarboxylic acids can be prepared enantiomerically pure using commercially available chiral starting materials. For example:

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters to isolate (R)- or (S)-enantiomers.

- Diastereomer separation : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Key findings: Only the trans-isomer forms stable crystals under recrystallization conditions, as confirmed by X-ray diffraction .

Q. How can computational reaction design accelerate the development of novel derivatives?

The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways:

- Reaction path search : Density Functional Theory (DFT) calculations identify low-energy transition states for cyclization steps.

- Experimental optimization : High-throughput screening of solvent systems (e.g., DMF/water ratios) to maximize yield .

Case study: Computational prediction of acetic acid as the optimal solvent for cyclization reduced experimental optimization time by 60% .

Q. What experimental strategies address contradictory data in pharmacological evaluations of similar compounds?

Contradictions in bioactivity data often arise from impurities or stereochemical variability. Mitigation strategies include:

- Batch consistency checks : Compare NMR spectra across synthetic batches to detect trace impurities.

- Stereochemical profiling : Circular Dichroism (CD) spectroscopy to confirm enantiomeric ratios.

- Dose-response normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to calibrate biological activity measurements .

Q. How do reactor design parameters influence the scalability of synthesizing thermally sensitive derivatives?

Key considerations for reactor design (per CRDC subclass RDF2050112):

- Temperature control : Jacketed reactors with rapid cooling (<5°C/min) to prevent thermal degradation.

- Mixing efficiency : Turbine impellers for viscous reaction mixtures (e.g., acetic acid-DMF systems).

- Separation integration : In-line membrane filtration to remove byproducts during continuous flow synthesis .

Q. What are the key considerations in designing kinetic studies for degradation pathway analysis?

- Accelerated stability testing : Expose the compound to physiological pH (1.2–7.4) and temperature (37°C) while monitoring degradation via LC-MS.

- Intermediate trapping : Use radical scavengers (e.g., BHT) to identify reactive oxygen species-mediated pathways.

- Data correlation : Multivariate analysis (e.g., PCA) to link degradation products with environmental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.